molecular formula C14H16O5 B7866215 1-(1,3-Benzodioxol-5-yloxy)cyclohexanecarboxylic acid

1-(1,3-Benzodioxol-5-yloxy)cyclohexanecarboxylic acid

Cat. No.: B7866215
M. Wt: 264.27 g/mol
InChI Key: FYUXEGYJHSOONY-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yloxy)cyclohexanecarboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclohexanecarboxylic acid moiety and a benzodioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yloxy)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 1,3-benzodioxol-5-ol under specific conditions. The reaction can be facilitated by using coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine (DMAP) to promote the formation of the ester linkage.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yloxy)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or aldehydes.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Derivatives with different functional groups, such as halides, amines, and esters.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yloxy)cyclohexanecarboxylic acid has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(1,3-Benzodioxol-5-yloxy)cyclohexanecarboxylic acid exerts its effects depends on its specific application. For instance, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yloxy)cyclohexanecarboxylic acid is unique due to its specific structural features. Similar compounds include:

  • Cyclohexanecarboxylic acid: Lacks the benzodioxole group.

  • Benzodioxole derivatives: May lack the cyclohexanecarboxylic acid moiety.

  • Other cyclohexane derivatives: May have different substituents or functional groups.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c15-13(16)14(6-2-1-3-7-14)19-10-4-5-11-12(8-10)18-9-17-11/h4-5,8H,1-3,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUXEGYJHSOONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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